(3E)-3-(phenylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid (3E)-3-(phenylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 22311-74-6
VCID: VC7098049
InChI: InChI=1S/C20H15NO2/c22-20(23)18-15-8-4-5-9-17(15)21-19-14(10-11-16(18)19)12-13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,22,23)/b14-12+
SMILES: C1CC2=C(C3=CC=CC=C3N=C2C1=CC4=CC=CC=C4)C(=O)O
Molecular Formula: C20H15NO2
Molecular Weight: 301.3 g/mol

(3E)-3-(phenylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid

CAS No.: 22311-74-6

Cat. No.: VC7098049

Molecular Formula: C20H15NO2

Molecular Weight: 301.3 g/mol

* For research use only. Not for human or veterinary use.

(3E)-3-(phenylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid - 22311-74-6

Specification

CAS No. 22311-74-6
Molecular Formula C20H15NO2
Molecular Weight 301.3 g/mol
IUPAC Name (3E)-3-benzylidene-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid
Standard InChI InChI=1S/C20H15NO2/c22-20(23)18-15-8-4-5-9-17(15)21-19-14(10-11-16(18)19)12-13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,22,23)/b14-12+
Standard InChI Key YOJABMSUQZRPTE-WYMLVPIESA-N
Isomeric SMILES C\1CC2=C(C3=CC=CC=C3N=C2/C1=C/C4=CC=CC=C4)C(=O)O
SMILES C1CC2=C(C3=CC=CC=C3N=C2C1=CC4=CC=CC=C4)C(=O)O
Canonical SMILES C1CC2=C(C3=CC=CC=C3N=C2C1=CC4=CC=CC=C4)C(=O)O

Introduction

Structural Characteristics

Core Architecture

The compound’s backbone consists of a cyclopenta[b]quinoline system—a bicyclic framework formed by fusing a cyclopentane ring to a quinoline moiety (a benzene ring fused with a pyridine ring). This fusion creates a planar, conjugated system that influences electronic properties and reactivity.

Structural FeatureDescription
Cyclopentane RingContributes to steric constraints and modulates ring strain.
Quinoline MoietyProvides aromaticity and potential for π-π stacking interactions.
Phenylmethylidene SubstituentIntroduced at C3, this group enhances hydrophobicity and steric bulk.
Carboxylic Acid GroupLocated at C9, it enables hydrogen bonding and salt formation for solubility.

Synthesis and Characterization

Challenges in Synthesis

  • Regioselectivity: Ensuring substitution at the 3-position requires careful control of reaction conditions.

  • Stereochemical Control: Achieving the E-configuration necessitates the use of stereoselective catalysts or chiral auxiliaries.

Comparative Analysis with Related Compounds

CompoundMolecular FormulaKey DifferencesBioactivity
6-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acidC13H10BrNO2\text{C}_{13}\text{H}_{10}\text{BrNO}_2Bromine at C6 alters electronic properties.Untested, but bromine may enhance cytotoxicity.
3′-[(2Z)-[1-(3,4-Dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene]hydrazino]-2′-hydroxy-[1,1′-biphenyl]-3-carboxylic acidC26H24N4O4\text{C}_{26}\text{H}_{24}\text{N}_4\text{O}_4Biphenyl and pyrazole substituents.TPO receptor agonist; enhances platelet production .

Future Directions

  • Pharmacological Screening: Prioritize in vitro assays against cancer cell lines and kinase targets.

  • Solubility Optimization: Develop salt or co-crystal forms to improve pharmacokinetics.

  • Computational Modeling: Use DFT calculations to predict binding affinities and metabolic stability.

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